REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[N:10]1([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1.[CH2:28](Br)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C1COCC1>[CH2:28]([C:13]1([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11][N:10]([C:21]([O:23][C:24]([CH3:26])([CH3:25])[CH3:27])=[O:22])[CH2:15][CH2:14]1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
N-butyl lithium
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Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
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Control Type
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UNSPECIFIED
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Setpoint
|
-75 °C
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Type
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CUSTOM
|
Details
|
stirred for about 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
maintain the same temperature for about 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
then increase the reaction temperature to −35° C.
|
Type
|
STIRRING
|
Details
|
stirred for about 45 minutes
|
Duration
|
45 min
|
Type
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TEMPERATURE
|
Details
|
again cooled to −75° C.
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
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Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
the reaction for about 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by TLC)
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with saturated ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |